molecular formula C17H23N3O4 B2449473 1-(Sec-butyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea CAS No. 877640-84-1

1-(Sec-butyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2449473
CAS RN: 877640-84-1
M. Wt: 333.388
InChI Key: WSSUHZWVMJKPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Sec-butyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C17H23N3O4 and its molecular weight is 333.388. The purity is usually 95%.
BenchChem offers high-quality 1-(Sec-butyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Sec-butyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Orexin Receptor Mechanisms

Research on the effects of selective orexin receptor antagonists on compulsive food consumption provides insights into the neural systems that motivate and reinforce drug abuse as well as compulsive food seeking and intake. These studies evaluate compounds like SB-649868, a dual OX1/OX2R antagonist, for their potential in treating binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Antimicrobial Activities

The synthesis and evaluation of antimicrobial activities of specific compounds, such as 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, highlight their potential in developing new antimicrobial agents. These studies involve the synthesis of these compounds and their screening against a panel of susceptible and resistant Gram-positive and Gram-negative bacteria (Sharma et al., 2004).

Catalytic Reactions and Material Synthesis

Research into the dehydrogenation reactivity of frustrated carbene-borane Lewis pairs and their applications in catalysis and material synthesis offers valuable insights. These studies explore the potential of these compounds in cleaving dihydrogen heterolytically and their subsequent reactivity, which can lead to the synthesis of novel materials (Holschumacher et al., 2009).

Novel Antioxidants and Organic Synthesis

Investigations into novel antioxidants and the synthesis of bioactive compounds, including the preparation of dihydrotellurophenes and selenophenes, reveal the potential of certain chemical reactions for creating antioxidants with potential health benefits. These studies demonstrate the utility of specific chemical processes in synthesizing compounds with antioxidant properties (Engman et al., 1999).

properties

IUPAC Name

1-butan-2-yl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-3-11(2)18-17(22)19-12-8-16(21)20(10-12)13-4-5-14-15(9-13)24-7-6-23-14/h4-5,9,11-12H,3,6-8,10H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSUHZWVMJKPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Sec-butyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.